molecular formula C19H19NO5S B2987737 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate CAS No. 899407-40-0

2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate

Cat. No.: B2987737
CAS No.: 899407-40-0
M. Wt: 373.42
InChI Key: ZSIXIIOPSAXEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate is a substituted indole derivative with a complex structure. Key features include:

  • 1,2-Dimethyl substitution on the indole ring, which may enhance steric stability and influence electronic properties.
  • A 2-methoxyethyl ester group at the 3-position, a moiety known to modulate solubility and pharmacokinetic behavior .

Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-methoxyethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-12-17(19(22)24-9-8-23-3)14-11-13(6-7-15(14)20(12)2)25-18(21)16-5-4-10-26-16/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIXIIOPSAXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Thiophene-2-Carbonyl Group: This step involves esterification or acylation reactions, where the thiophene-2-carbonyl chloride reacts with the hydroxyl group on the indole core.

    Addition of the Methoxyethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound’s effects might involve inhibition or activation of these targets, leading to downstream biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-3-Carboxylate Esters

Ethyl 5-Methoxy-2-Trifluoromethyl-1H-Indole-3-Carboxylate ()
  • Substituents : 5-methoxy and 2-trifluoromethyl groups.
  • Synthesis : Prepared via photochemical [3 + 2] cycloaddition, differing from traditional condensation routes used for indole derivatives .
Diphenyltin(IV) (2-Methoxyethyl) Methyldithiocarbamate ()
  • Substituents : 2-methoxyethyl dithiocarbamate coordinated to tin.
  • Key Differences: The organotin(IV) complex exhibits cytotoxicity against K562 leukemia cells (IC₅₀ values in µM range), whereas the target compound’s bioactivity is uncharacterized in the evidence. The dithiocarbamate group introduces metal-binding capacity absent in the target compound.

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Substituents (Position) Key Functional Groups Bioactivity (If Reported)
Target Compound 1,2-dimethyl (C1, C2), 5-(thiophene-2-COO) (C5) 2-methoxyethyl ester, thiophene Not specified in evidence
Ethyl 5-Methoxy-2-Trifluoromethyl-Indole 5-methoxy (C5), 2-CF₃ (C2) Ethyl ester, CF₃ General indole bioactivity
Organotin(IV) Dithiocarbamate 2-methoxyethyl dithiocarbamate Sn(IV) complex Cytotoxic (K562 cells)

Comparison with Thiophene-Containing Compounds

[2-[(3-Cyanothiophen-2-yl)Amino]-2-Oxoethyl] 2-(2-Chlorophenyl)-1,3-Dioxoisoindole-5-Carboxylate ()
  • Substituents: 3-cyanothiophene and 2-chlorophenyl groups.
  • Key Differences: The cyanothiophene moiety may enhance electronic interactions in binding pockets compared to the thiophene-2-carbonyloxy group.
Ethyl 5-(3-Nitrophenyl)-2-Thiophenecarboxylate ()
  • Substituents : 3-nitrophenyl attached to thiophene.
  • Lacks the indole core, reducing nitrogen-mediated interactions.

Table 2: Thiophene-Containing Analogues

Compound Core Structure Key Substituents Potential Applications
Target Compound Indole Thiophene-2-carbonyloxy Drug design (hypothetical)
[2-[(3-Cyanothiophen-2-yl)Amino]-...] Isoindole 3-cyanothiophene Unspecified (structural studies)
Ethyl 5-(3-Nitrophenyl)-2-Thiophenecarboxylate Thiophene 3-nitrophenyl Synthetic intermediate

Role of the 2-Methoxyethyl Ester Group

  • Solubility and Hydration : Poly(2-methoxyethyl acrylate) studies show that 2-methoxyethyl groups improve hydration and biocompatibility, suggesting similar benefits in the target compound’s ester moiety .
  • Pharmacokinetics : In oligonucleotides like Spinraza, 2-methoxyethyl groups enhance nuclease resistance and cellular uptake . This implies the target compound’s ester may improve metabolic stability.
  • Cytotoxicity: Organotin(IV) compounds with 2-methoxyethyl dithiocarbamate exhibit dose-dependent cytotoxicity, though the ester’s role here is distinct due to metal coordination .

Biological Activity

2-Methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C15H17N2O4S
Molecular Weight : 319.37 g/mol
IUPAC Name : this compound

The compound features an indole core, which is known for its diverse biological activities, and a thiophene moiety that contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Indole Derivative : The reaction starts with the preparation of a substituted indole.
  • Esterification : The indole derivative is then reacted with 2-methoxyethyl alcohol to form the ester.
  • Thiolysis : The thiophene carbonyl group is introduced through a thiolysis reaction.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiophene and indole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar indole derivatives can inhibit bacterial growth effectively, suggesting a potential application for the synthesized compound in treating infections.

Anticancer Properties

Indole derivatives are known to induce apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, indole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain modulation.

The proposed mechanism of action for this compound involves:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signaling Pathway Modulation : By affecting key signaling pathways, the compound could influence processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundActivityFindings
Indole DerivativeAnticonvulsantED50 values indicated significant efficacy in NMDA-induced convulsions.
Pyrazolyl-UreasEnzyme InhibitionIC50 values showed strong inhibition against sEH and p38 MAPK enzymes.
Thiophene DerivativeAntimicrobialDemonstrated broad-spectrum antimicrobial activity against various pathogens.

Q & A

Q. What are the key synthetic routes for preparing the indole-3-carboxylate core structure?

The indole-3-carboxylate core can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors. For example, refluxing 3-formyl-indole intermediates with acetic acid and sodium acetate facilitates cyclization and esterification (e.g., 2-methoxyethyl ester formation) . Protecting groups may be required to ensure regioselectivity at the C3 position. The Gewald reaction, which synthesizes thiophene derivatives, can also be adapted for indole functionalization .

Q. How is the thiophene-2-carbonyloxy group introduced at the indole C5 position?

The thiophene-2-carbonyloxy group is typically introduced via acylative coupling . Thiophene-2-carbonyl chloride is reacted with a hydroxyl-substituted indole intermediate under basic conditions (e.g., pyridine or DMAP). For sterically hindered positions like C5, microwave-assisted synthesis or high-temperature reflux in aprotic solvents (e.g., DMF) improves reaction efficiency .

Q. What spectroscopic methods validate ester functional groups in this compound?

  • FTIR : Ester C=O stretches appear at ~1700–1750 cm⁻¹, while thiophene C-S bonds absorb at 600–800 cm⁻¹ .
  • NMR : The 2-methoxyethyl ester’s methoxy proton resonates at δ 3.2–3.5 ppm (¹H), and the carbonyl carbon appears at δ 165–170 ppm (¹³C). Rotational isomerism in the ester moiety may split peaks, requiring variable-temperature NMR for resolution .

Advanced Research Questions

Q. How can contradictory NMR data from rotational isomerism in the 2-methoxyethyl ester be resolved?

Rotational isomerism in flexible esters causes split NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting patterns .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides definitive bond geometries.
  • DFT calculations : Predict stable conformers and compare theoretical/experimental chemical shifts .

Q. How can computational methods complement crystallography for conformational validation?

  • DFT optimization : Geometry optimization at the B3LYP/6-31G(d) level identifies low-energy conformers.
  • Overlay analysis : Compare DFT-optimized structures with X-ray data (e.g., bond lengths, dihedral angles) to validate accuracy .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. What challenges arise in achieving regioselective C5 substitution, and how can they be mitigated?

The indole C5 position is electronically deactivated, requiring directed ortho-metalation or protecting group strategies :

  • Directed metalation : Use a temporary directing group (e.g., –CONHR) to guide lithiation or palladium-catalyzed coupling to C5 .
  • Protecting groups : Block reactive sites (e.g., N1 and C3) with tert-butoxycarbonyl (Boc) or methyl groups before functionalization .
  • Microwave-assisted synthesis : Enhances reaction kinetics for sluggish substitutions .

Methodological Considerations

  • Crystallography : SHELX software is critical for refining X-ray data, especially for resolving torsional ambiguities in the ester-thiophene linkage.
  • Synthetic optimization : Reflux times and solvent polarity (e.g., acetic acid vs. DMF) significantly impact yields in multi-step syntheses .
  • Byproduct analysis : HPLC-MS or TLC monitoring identifies side products (e.g., over-oxidized thiophenes or N-demethylated indoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.